(1-Cyclohexenyl)acetaldehyde
Description
(1-Cyclohexenyl)acetaldehyde is an α,β-unsaturated aldehyde characterized by a cyclohexene ring conjugated to an acetaldehyde moiety. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol. The cyclohexene ring introduces unsaturation, enhancing reactivity toward electrophilic or cycloaddition reactions compared to saturated analogs.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOBLKQSJBKASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Cyclohexenyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions, and the product is obtained by distillation .
Industrial Production Methods
Industrial production of (1-Cyclohexenyl)acetaldehyde typically involves the use of Grignard reagents. For example, a Grignard reagent prepared from halogenated ethanol acetal can be used to synthesize (1-Cyclohexenyl)acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
(1-Cyclohexenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (1-Cyclohexenyl)acetaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action include:
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Cyclohexaneacetaldehyde Derivatives
- Cyclohexaneacetaldehyde, 4-(1-methylethyl) (CID 175577): This derivative features a saturated cyclohexane ring substituted with an isopropyl group and an acetaldehyde chain. Its molecular formula (C₁₁H₂₀O ) and branched structure result in higher molecular weight (168.28 g/mol) and reduced ring strain compared to (1-cyclohexenyl)acetaldehyde. The absence of a double bond diminishes its reactivity toward Diels-Alder or oxidation reactions .
- Cyclohexylacetic Acid : A carboxylic acid derivative (C₈H₁₄O₂), this compound shares the cyclohexane backbone but replaces the aldehyde group with a carboxyl moiety. This functional group difference renders it less volatile and more acidic (pKa ~4.8) than (1-cyclohexenyl)acetaldehyde .
Unsaturated vs. Saturated Backbones
The cyclohexene ring in (1-cyclohexenyl)acetaldehyde introduces conjugation between the double bond and the aldehyde group , enhancing electrophilicity at the carbonyl carbon. This contrasts with saturated analogs like cyclohexaneacetaldehyde, which exhibit greater thermodynamic stability but lower kinetic reactivity .
Functional Group Analogues
Simple Aldehydes
- Acetaldehyde (CH₃CHO) : A volatile, low-molecular-weight aldehyde (44.05 g/mol), acetaldehyde is ubiquitous in atmospheric chemistry and tobacco smoke. It is highly reactive, forming secondary organic aerosols and adducts with DNA. In contrast, (1-cyclohexenyl)acetaldehyde’s larger structure likely reduces volatility and environmental mobility, though its atmospheric behavior remains unstudied .
- Formaldehyde (HCHO): Smaller and more polar than (1-cyclohexenyl)acetaldehyde, formaldehyde exhibits higher electrophilicity and toxicity, with well-documented carcinogenic effects .
Physicochemical Properties
Biological Activity
(1-Cyclohexenyl)acetaldehyde, also known as 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, is an organic compound classified as an alpha-hydrogen aldehyde. This compound has gained attention due to its potential biological activities and applications in various fields, including food science and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- CAS Number : 472-66-2
- IUPAC Name : 2-(2,6,6-trimethylcyclohex-1-en-1-yl)acetaldehyde
Biological Activity Overview
The biological activity of (1-cyclohexenyl)acetaldehyde has been investigated primarily in the context of its potential toxicity and mutagenicity. The compound is structurally related to acetaldehyde, a well-known toxic aldehyde that exhibits various harmful effects on living organisms.
Toxicity and Mutagenicity
-
Toxicological Studies :
- Research indicates that aldehydes like acetaldehyde can cause cellular damage and genomic instability. Specifically, acetaldehyde is classified as a probable human carcinogen due to its mutagenic properties .
- In experimental studies involving exposure to acetaldehyde, significant incidences of nasal carcinomas were observed in high-dose groups of rats, indicating a strong correlation between exposure levels and cancer development .
-
Cellular Effects :
- Acetaldehyde has been shown to induce oxidative stress, leading to cellular apoptosis and necrosis. This effect is attributed to the formation of reactive oxygen species (ROS) during metabolic processes .
- Studies have demonstrated that acetaldehyde can induce gene mutations and chromosomal aberrations in human lymphocytes, highlighting its potential as a genotoxic agent .
Case Study 1: Acetaldehyde Exposure in Workers
A study focusing on chemical workers exposed to acetaldehyde revealed an increased incidence of bronchial and oral cavity tumors. Among the subjects studied, those with higher exposure levels exhibited significant health risks compared to control groups .
Case Study 2: In Vitro Mutagenicity Testing
In vitro assays have shown that acetaldehyde induces sister chromatid exchanges in Chinese hamster ovary cells without requiring exogenous metabolic activation. This finding suggests that (1-cyclohexenyl)acetaldehyde may possess similar mutagenic properties due to structural similarities with acetaldehyde .
Table 1: Comparative Biological Effects of Aldehydes
| Aldehyde | Mutagenicity | Carcinogenic Potential | Cellular Toxicity |
|---|---|---|---|
| Acetaldehyde | Yes | Class 1 | High |
| (1-Cyclohexenyl)acetaldehyde | Potentially | Unknown | Moderate |
Table 2: Toxicological Studies Summary
| Study Type | Organism | Dose (ppm) | Observed Effects |
|---|---|---|---|
| Long-term exposure | Rats | 3000 | Nasal carcinomas |
| In vitro mutagenicity assay | Human lymphocytes | N/A | Gene mutations, chromosomal aberrations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
